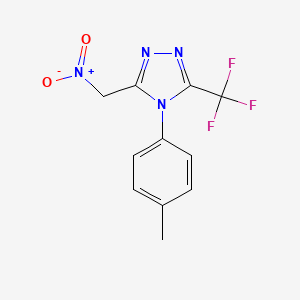

4-(4-methylphenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole

Description

Historical Context of Triazole Research Evolution

Triazoles, first identified in the 19th century, gained prominence in the 1960s with the Janssen Group’s discovery of their pharmacological utility. The 1,2,4-triazole scaffold, in particular, became a cornerstone in antifungal drug development, exemplified by fluconazole and voriconazole. The introduction of fluorinated substituents, such as trifluoromethyl groups, emerged later as a strategy to enhance metabolic stability and binding affinity. The specific derivative this compound arose from efforts to combine aromatic, nitro, and fluorinated motifs to exploit synergistic electronic effects. Early syntheses relied on cycloaddition reactions, but recent advances employ regioselective functionalization to install nitromethyl groups at the C3 position.

Position within Contemporary Heterocyclic Chemistry Research

In modern heterocyclic chemistry, this compound occupies a niche due to its trifluoromethyl and nitromethyl substituents, which confer distinct electronic and steric properties. The trifluoromethyl group enhances lipophilicity and electron-withdrawing capacity, while the nitromethyl moiety offers sites for further functionalization. Contemporary studies emphasize its role in:

- Drug Discovery : Analogues of 1,2,4-triazoles inhibit cytochrome P450 enzymes, suggesting potential antimicrobial applications.

- Materials Science : Fluorinated triazoles are explored as corrosion inhibitors or ligands in coordination polymers.

- Synthetic Methodology : Novel [3 + 2] cycloadditions using nitrile imines enable efficient access to fused triazole systems.

A comparative analysis of substituent effects is provided in Table 1.

Table 1: Electronic and Steric Effects of Substituents in 1,2,4-Triazole Derivatives

| Substituent | Electronic Effect | Role in Reactivity |

|---|---|---|

| Trifluoromethyl (-CF₃) | Strong electron-withdrawing | Enhances metabolic stability |

| Nitromethyl (-CH₂NO₂) | Moderate electron-withdrawing | Facilitates nucleophilic substitution |

| 4-Methylphenyl | Electron-donating (π-system) | Improves solubility and stacking |

Academic Significance of Nitromethyl-Trifluoromethyl Triazole Derivatives

The coexistence of nitromethyl and trifluoromethyl groups on the triazole ring creates a polarized electronic environment. X-ray crystallography of related compounds reveals planar triazole cores with substituents adopting orthogonal orientations to minimize steric clashes. For instance, the para-methylphenyl group in this compound twists 50.84° relative to the triazole plane, optimizing crystal packing via C–H⋯π interactions. Such structural insights guide the design of derivatives with tailored solid-state properties.

The nitromethyl group’s versatility is underscored by its participation in:

Current Research Landscape and Knowledge Gaps

Recent advances include the development of base-promoted [3 + 2] cycloadditions to synthesize fused triazoles in yields up to 96%. However, critical gaps remain:

- Biological Activity : While antifungal triazoles are well-studied, the bioactivity of nitromethyl-trifluoromethyl variants is underexplored.

- Mechanistic Studies : The kinetic and thermodynamic parameters governing substituent interactions on the triazole ring require elucidation.

- Scalability : Current syntheses of this compound lack reports on gram-scale production.

Future research should prioritize:

- Structure-Activity Relationships : Systematic modification of substituents to correlate electronic profiles with biological or catalytic outcomes.

- Computational Modeling : Density functional theory (DFT) studies to predict reactivity and interaction with biological targets.

- Cross-Disciplinary Applications : Exploration in agrochemicals or optoelectronics, leveraging its fluorinated aromatic system.

Properties

IUPAC Name |

4-(4-methylphenyl)-3-(nitromethyl)-5-(trifluoromethyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O2/c1-7-2-4-8(5-3-7)18-9(6-17(19)20)15-16-10(18)11(12,13)14/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWNSKUNMDOWCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-methylphenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a heterocyclic compound characterized by a triazole ring with unique substitutions that suggest potential biological activity. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and antiproliferative activities, supported by various studies and data.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C11H9F3N4O2

- CAS Number : 3488617

The biological activity of this compound can be attributed to its structural features:

- Trifluoromethyl Group : Enhances lipophilicity, facilitating membrane penetration.

- Nitromethyl Group : Participates in redox reactions, influencing interactions with enzymes and proteins .

1. Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies on similar triazole derivatives have demonstrated effectiveness against various bacterial strains. The presence of the nitromethyl group is believed to enhance the antimicrobial action by disrupting bacterial cell membranes .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Moderate | Gram-positive and Gram-negative bacteria |

2. Anti-inflammatory Activity

In vitro studies have shown that triazole derivatives can significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). The compound's ability to modulate cytokine production suggests potential applications in treating inflammatory diseases .

| Cytokine | Control Level | Compound Level |

|---|---|---|

| TNF-α | High | Reduced by 44-60% |

| IL-6 | Moderate | Significant reduction observed |

3. Antiproliferative Activity

The antiproliferative effects of the compound were evaluated using PBMC cultures stimulated with mitogens. The results indicated that certain concentrations could inhibit cell proliferation effectively, suggesting potential use in cancer therapeutics .

Study 1: Evaluation of Biological Activity

A study focused on synthesizing new triazole derivatives found that compounds with similar structures exhibited low toxicity while significantly inhibiting TNF-α production. This study highlighted the potential for developing anti-inflammatory drugs based on triazole scaffolds .

Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of triazole derivatives revealed that specific substitutions could enhance biological activity. Compounds with additional functional groups showed improved efficacy against bacterial strains and reduced inflammatory responses compared to their simpler analogs .

Scientific Research Applications

4-(4-methylphenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a heterocyclic compound with a triazole ring consisting of nitrogen and carbon atoms, giving it unique chemical properties and biological activities. The presence of functional groups enhances its reactivity and interaction with biological targets, making it suitable for pharmaceutical and agrochemical applications.

Applications

The unique structure of this compound makes it suitable for various applications. Compounds containing the 1,2,4-triazole structure have a range of biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, this compound has shown promise in the following:

- Pharmaceuticals: This compound is investigated for potential therapeutic applications because of its biological activities.

- Agrochemicals: Due to the presence of functional groups that enhance its reactivity, the compound is considered for use in agrochemicals.

Interaction studies have focused on its binding affinities with biological targets such as enzymes and receptors. Such studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use. Techniques used in these studies include:

- Spectroscopy

- Calorimetry

- X-ray crystallography

Related Compounds

Several compounds share structural similarities with this compound.

| Compound Name | Unique Features |

|---|---|

| 5-Trifluoromethyl-1H-1,2,4-triazole | Lacks nitromethyl group; used primarily in agrochemicals |

| 3-Amino-5-(trifluoromethyl)-1H-1,2,4-triazole | Contains amino group; shows enhanced biological activity against fungi |

| 5-Nitro-1H-1,2,4-triazole | Contains nitro group; known for explosive properties rather than pharmaceutical uses |

Comparison with Similar Compounds

Comparison with Structurally Similar 1,2,4-Triazole Derivatives

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related triazoles, focusing on substituents, synthesis yields, melting points, and reported bioactivities:

Key Observations:

- Nitromethyl vs. Sulfanyl Groups : The target compound’s nitromethyl group distinguishes it from analogs with sulfanyl (-S-) substituents, which are common in antimicrobial agents (e.g., compound 6r in ). Nitro groups may confer redox activity or serve as prodrug moieties.

- Trifluoromethyl Group : Shared with compounds in and , the -CF$_3$ group enhances lipophilicity and resistance to oxidative metabolism.

- Aryl Substitutions : Methylphenyl (4-MePh) and methoxyphenyl (4-MeOPh) groups improve solubility and π-π stacking interactions, while chlorophenyl (4-ClPh) substituents are linked to antimicrobial potency .

Antimicrobial Activity:

- Compounds with sulfanyl groups (e.g., 6r in ) exhibit strong antimicrobial effects due to thiol-mediated disruption of bacterial membranes .

- Schiff base derivatives (e.g., ) show antioxidant activity, but nitro groups in the target compound may shift reactivity toward free radical scavenging or pro-oxidant effects .

Anti-Inflammatory Potential:

- A structurally related compound, 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole , demonstrated COX-2 selectivity (SI = 1.89), suggesting anti-inflammatory applications . The target compound’s trifluoromethyl group could enhance COX-2 binding affinity.

Therapeutic Screening:

- Isostructural chloro/bromo analogs (e.g., ) highlight the role of halogen substituents in optimizing intermolecular interactions for drug-receptor binding.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.